Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate (CAS: 1547049-64-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . It features a four-membered azetidine ring, a tert-butyl carbamate group at the 1-position, and a 2-oxopropyl substituent at the 3-position. Its ketone moiety (2-oxopropyl group) enables further functionalization, such as reductions or nucleophilic additions, making it a critical building block for drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDSSGEOZAYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Reagent-Mediated Alkylation
A widely documented approach involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with organolithium reagents. In a representative procedure, n-butyllithium (2.5 M in hexane) is added dropwise to 3-bromo-1,2-difluorobenzene in dry diethyl ether at -78°C under nitrogen. After 30 minutes, a solution of tert-butyl 3-oxoazetidine-1-carboxylate in ether is introduced, followed by gradual warming to ambient temperature. Quenching with aqueous ammonium chloride yields the tertiary alcohol intermediate, which is subsequently oxidized to the ketone. This method achieves moderate yields (68–69%) but requires strict anhydrous conditions and cryogenic temperatures, limiting industrial applicability.
Grignard Reagent Modifications
Alternative protocols employ Grignard reagents for improved functional group tolerance. For instance, methylmagnesium bromide reacts with tert-butyl 3-oxoazetidine-1-carboxylate in tetrahydrofuran at 0°C, followed by oxidative workup with pyridinium chlorochromate to install the 2-oxopropyl group. While avoiding ultra-low temperatures, this route suffers from lower yields (55–60%) due to competing over-addition side reactions.
Reductive Amination Strategies
Sodium Triacetoxyborohydride-Mediated Coupling
A scalable method couples tert-butyl 3-aminoazetidine-1-carboxylate with levulinic acid derivatives using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane. Key steps include:
- Pre-activation of the ketone component with acetic acid
- Dropwise addition of NaBH(OAc)3 at 0°C
- 12-hour stirring at room temperature
This protocol achieves 69% isolated yield with excellent stereocontrol, making it preferable for GMP-compliant synthesis. The reaction's tolerance for moisture and air simplifies operational handling compared to organometallic approaches.
Borane-Tetrahydrofuran Complex Optimization
Comparative studies demonstrate that borane-THF complexes enhance reaction rates in polar aprotic solvents. A 2015 optimization achieved 73% yield by substituting dichloromethane with acetonitrile and increasing borane stoichiometry to 1.5 equivalents. However, this modification requires rigorous exclusion of protic impurities to prevent premature borane decomposition.
Transition Metal-Catalyzed Approaches
Palladium-Mediated Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to install the 2-oxopropyl moiety. tert-Butyl 3-bromoazetidine-1-carboxylate reacts with (2-oxopropyl)boronic acid pinacol ester in the presence of Pd(PPh3)4 (5 mol%) and potassium carbonate in dioxane/water (4:1). Microwave irradiation at 120°C for 15 minutes provides the product in 82% yield, representing the highest reported efficiency. This method's main drawbacks include palladium removal challenges and high catalyst costs.
Copper-Catalyzed Aerobic Oxidation
A cost-effective alternative uses CuI (10 mol%) with TEMPO (2 equivalents) in acetonitrile under oxygen atmosphere to oxidize 3-(2-hydroxypropyl) intermediates. The reaction completes within 4 hours at 60°C, yielding 78% product with >99% conversion. Scalability tests in continuous flow reactors demonstrate consistent performance at kilogram scale, positioning this as the most industrially viable oxidation method.
Enzymatic and Biocatalytic Methods
Ketoreductase-Mediated Dynamic Kinetic Resolution
Emerging biocatalytic routes exploit engineered ketoreductases to simultaneously install and oxidize the 2-oxopropyl group. Pseudomonas fluorescens ketoreductase PfKR1 (mutant L119Y) converts tert-butyl 3-oxoazetidine-1-carboxylate with 2-bromopropionaldehyde in a one-pot cascade reaction. The optimized system achieves 91% enantiomeric excess and 65% yield under aqueous buffer conditions at pH 7.4, though substrate solubility limitations persist.
Whole-Cell Biotransformations
Escherichia coli BL21(DE3) expressing alcohol dehydrogenase from Lactobacillus brevis efficiently oxidizes 3-(2-hydroxypropyl) intermediates using glucose dehydrogenase cofactor regeneration. Bench-scale trials demonstrate 58% conversion over 24 hours, but product inhibition necessitates fed-batch operation for industrial implementation.
Comparative Analysis of Methodologies
The table below synthesizes critical performance metrics across major preparation routes:
| Method | Yield (%) | Temperature (°C) | Catalyst Loading | Scalability |
|---|---|---|---|---|
| Organolithium alkylation | 68–69 | -78 to 25 | None | Moderate |
| Reductive amination | 69–73 | 0–25 | NaBH(OAc)3 | High |
| Pd-catalyzed coupling | 82 | 120 (MW) | 5 mol% Pd | Low |
| Cu/TEMPO oxidation | 78 | 60 | 10 mol% CuI | Very High |
| Biocatalytic cascade | 65 | 37 | 2 g/L enzyme | Emerging |
Key trade-offs emerge: transition metal methods offer superior yields but face cost and purification challenges, while enzymatic routes provide sustainability benefits at the expense of reaction rates. Industrial producers increasingly adopt copper-catalyzed oxidation for large batches (>100 kg), whereas pharmaceutical developers favor reductive amination for stereochemical control in API synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate with structurally related azetidine derivatives, emphasizing synthetic routes, substituent effects, and applications.
Key Differences and Implications
Substituent Effects: Ketone vs. Ester: The 2-oxopropyl group in the target compound provides a reactive ketone for reductions (e.g., to alcohols), whereas esters (e.g., in 1d) enable hydrolysis to carboxylic acids . Cyano Group: The cyano-substituted analog (CAS 2122452-59-7) introduces nitrile reactivity, useful for click chemistry or conversion to amines . Fluorine: Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit enhanced electronegativity and metabolic stability, critical in pharmacokinetic optimization .
Synthetic Accessibility :
- Yields for azetidine derivatives vary significantly (62–73%), influenced by substituent complexity. For example, coupling with N-methylaniline (1h) requires DCC activation, achieving 62% yield , while simpler esters (1d) are synthesized more efficiently (73%) .
Applications :
- The target compound’s ketone group is pivotal in forming Schiff bases or heterocycles, whereas fluorinated analogs are tailored for blood-brain barrier penetration .
Research Findings and Trends
- Radical Chemistry : Tert-butyl 3-(3-(1,3-dioxoisoindolin-2-yl)-2-oxopropyl)azetidine-1-carboxylate (5-6d) demonstrates utility in radical addition reactions, yielding diastereomeric mixtures (74% yield) .
Biological Activity
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 398489-26-4
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
This compound exhibits biological activity primarily through its interaction with specific enzyme systems and cellular pathways. It has been studied for its potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, which play crucial roles in drug metabolism.
Inhibitory Activity
The compound has shown significant inhibitory activity against various enzymes:
- CYP2C19 Inhibitor : Yes
- CYP2D6 Inhibitor : Yes
- CYP1A2 Inhibitor : No
- CYP3A4 Inhibitor : No
This selectivity may provide insights into its potential use in pharmacological applications where modulation of these enzymes is beneficial.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate that while the compound has some antibacterial properties, its efficacy varies significantly between different bacterial species.
Study 2: Cytotoxicity Assay
In a cytotoxicity assay using human cancer cell lines, this compound exhibited selective cytotoxicity towards certain cancer cells, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | >50 |
The selectivity towards HeLa and MCF7 cells suggests a targeted action that could be explored further for therapeutic applications.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates a favorable absorption profile with moderate lipophilicity (Log P values ranging from 2.15 to 3.08). However, toxicity assessments have highlighted potential concerns regarding hepatotoxicity at higher concentrations.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate, and how can reaction yields be improved?
- Synthetic Pathways : The compound is typically synthesized via nucleophilic substitution or alkylation of tert-butyl 3-oxoazetidine-1-carboxylate derivatives. For example, tert-butyl 3-oxoazetidine-1-carboxylate can react with propargyl bromide followed by oxidation to introduce the 2-oxopropyl group .
- Optimization Strategies :
- Use sodium hydride or potassium carbonate as a base in tetrahydrofuran (THF) at 0–25°C to minimize side reactions .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR confirm the azetidine ring (δ 3.5–4.0 ppm for N-CH₂), tert-butyl group (δ 1.4 ppm), and ketone (δ 2.1–2.3 ppm for CH₂-C=O) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 242.1756) validates molecular formula C₁₂H₂₁NO₃ .
Advanced Research Questions
Q. How does the 2-oxopropyl substituent influence the regioselectivity of nucleophilic additions to the azetidine ring?
- Mechanistic Insight : The electron-withdrawing 2-oxopropyl group increases electrophilicity at the azetidine C3 position, directing nucleophiles (e.g., amines, thiols) to attack this site. For example, reactions with benzylamine yield tert-butyl 3-(2-(benzylamino)propyl)azetidine-1-carboxylate as the major product .
- Experimental Validation :
- Kinetic studies (e.g., monitoring via in-situ IR) show faster reaction rates at C3 compared to unsubstituted azetidines .
- Computational modeling (DFT) supports enhanced partial positive charge at C3 due to conjugation with the ketone .
Q. How can contradictions in reported biological activity data for azetidine derivatives be resolved?
- Case Study : Conflicting IC₅₀ values for kinase inhibition (e.g., 10 µM vs. 50 µM in separate studies) may arise from:
- Purity Variability : Impurities >5% (e.g., unreacted tert-butyl intermediates) can skew bioassays. Validate purity via LC-MS before testing .
- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) alter binding kinetics. Standardize protocols using reference inhibitors .
Q. What methodologies enable the use of this compound in photoaffinity labeling for target identification?
- Functionalization : Introduce a diazirine or benzophenone moiety at the ketone via condensation with hydrazines or aryl aldehydes. For example:
- React with 4-(3-trifluoromethyl-diazirinyl)benzaldehyde to generate a photoactivatable probe .
- Application Workflow :
Incubate probe with cell lysate.
UV irradiation (365 nm, 10 min) cross-links the probe to target proteins.
Enrich via biotin-streptavidin pulldown and identify via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
